3-Formyl-5-iodobenzonitrile
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Overview
Description
3-Formyl-5-iodobenzonitrile is an organic compound with the molecular formula C8H4INO and a molar mass of 257.03 g/mol . It is a halogenated aromatic nitrile, characterized by the presence of a formyl group and an iodine atom on a benzene ring, along with a nitrile group. This compound is of interest in various fields of scientific research due to its unique chemical properties and reactivity.
Preparation Methods
3-Formyl-5-iodobenzonitrile can be synthesized through several synthetic routes. One common method involves the Vilsmeier-Haack reaction, where a formyl group is introduced onto the aromatic ring. The reaction typically uses reagents such as phosphorus oxychloride (POCl3) and dimethylformamide (DMF) under controlled conditions . Another approach involves the iodination of 3-formylbenzonitrile using iodine and a suitable oxidizing agent . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
3-Formyl-5-iodobenzonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The formyl group can be oxidized to a carboxylic acid or reduced to an alcohol using appropriate oxidizing or reducing agents.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, where the iodine atom is replaced by a boronic acid derivative to form new carbon-carbon bonds.
Scientific Research Applications
3-Formyl-5-iodobenzonitrile has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Formyl-5-iodobenzonitrile involves its reactivity with various molecular targets. The formyl group can undergo nucleophilic addition reactions, while the iodine atom can participate in substitution reactions. These interactions can lead to the formation of new compounds with desired properties . The pathways involved include electrophilic aromatic substitution and nucleophilic addition .
Comparison with Similar Compounds
3-Formyl-5-iodobenzonitrile can be compared with other halogenated aromatic nitriles, such as 3-iodobenzonitrile and 5-iodo-2-formylbenzonitrile . While these compounds share similar structural features, this compound is unique due to the specific positioning of the formyl and iodine groups, which influences its reactivity and applications. The presence of both a formyl and nitrile group on the same aromatic ring makes it a versatile intermediate in organic synthesis .
Biological Activity
3-Formyl-5-iodobenzonitrile, a compound characterized by its unique chemical structure featuring both a formyl group (-CHO) and an iodo group (-I), has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, cytotoxicity, and therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
The chemical formula for this compound is C8H4I1N1O1. Its structure includes:
- Formyl Group : Contributes to reactivity and potential interactions with biological targets.
- Iodo Group : Enhances electrophilicity, allowing for covalent bond formation with nucleophiles in biological systems.
The biological activity of this compound is primarily attributed to its ability to act as an electrophile. It interacts with nucleophilic sites on biomolecules, leading to the formation of covalent bonds. This interaction can modify the function of target proteins or enzymes, potentially resulting in therapeutic effects or cytotoxicity.
Cytotoxicity Studies
Cytotoxicity assays are crucial for evaluating the safety and efficacy of compounds in drug development. Various studies have assessed the cytotoxic effects of this compound on different cell lines. The following table summarizes key findings from cytotoxicity assays:
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
HeLa (cervical cancer) | 15 | Induction of apoptosis through caspase activation |
MCF-7 (breast cancer) | 20 | Cell cycle arrest at G2/M phase |
A549 (lung cancer) | 25 | Inhibition of proliferation via DNA damage |
These results indicate that this compound exhibits significant cytotoxicity against various cancer cell lines, suggesting its potential as an anticancer agent .
Therapeutic Applications
Research has indicated that derivatives of this compound possess various biological activities, including:
- Antimicrobial Activity : Some derivatives have shown effectiveness against multidrug-resistant bacterial strains.
- Antitumor Activity : The compound's ability to induce apoptosis in cancer cells presents a promising avenue for cancer therapy.
- Anti-inflammatory Properties : Preliminary studies suggest potential anti-inflammatory effects, which could be beneficial in treating inflammatory diseases.
Case Studies
A notable study focused on the synthesis of novel derivatives of this compound aimed at enhancing its biological activity. The study reported that certain modifications increased the compound's potency against resistant bacterial strains while reducing toxicity to normal cells .
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, it is helpful to compare it with structurally similar compounds:
Compound | Key Features | Biological Activity |
---|---|---|
4-Iodobenzonitrile | Lacks formyl group | Lower reactivity |
3-Fluorobenzonitrile | Substituted with fluorine | Different reactivity and applications |
3-Formylbenzaldehyde | Similar structure without iodine | Antimicrobial but less potent |
This comparison highlights the enhanced reactivity and potential biological activity conferred by the presence of both formyl and iodo groups in this compound.
Properties
Molecular Formula |
C8H4INO |
---|---|
Molecular Weight |
257.03 g/mol |
IUPAC Name |
3-formyl-5-iodobenzonitrile |
InChI |
InChI=1S/C8H4INO/c9-8-2-6(4-10)1-7(3-8)5-11/h1-3,5H |
InChI Key |
DYCHEKLRYLJNNI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1C#N)I)C=O |
Origin of Product |
United States |
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